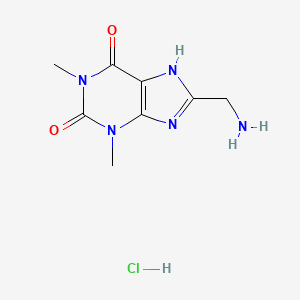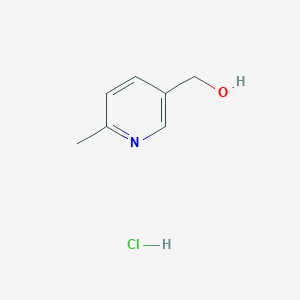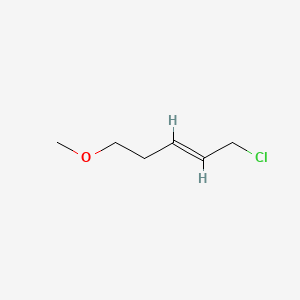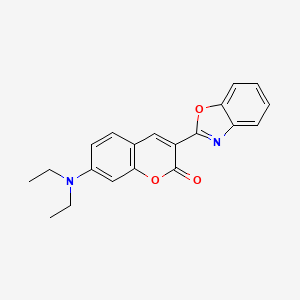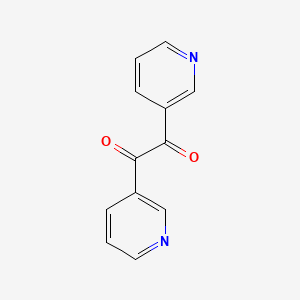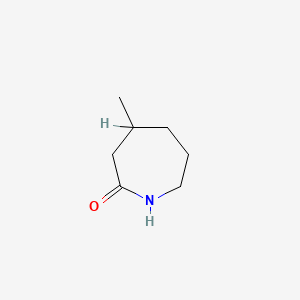
4-Methylcaprolactam
概要
説明
4-Methylcaprolactam is an organic compound with the molecular formula C7H13NO. It is a derivative of caprolactam, which is a lactam (a cyclic amide) of caproic acid. This compound is characterized by the presence of a methyl group attached to the fourth carbon of the caprolactam ring. It is a colorless solid that is used in various industrial applications, particularly in the production of polymers and resins .
準備方法
Synthetic Routes and Reaction Conditions: 4-Methylcaprolactam can be synthesized through several methods. One common approach involves the cyclization of 4-methylaminocaproic acid. This reaction typically requires the presence of a dehydrating agent and is conducted under controlled temperature conditions to ensure the formation of the lactam ring .
Industrial Production Methods: In industrial settings, this compound is often produced via the Beckmann rearrangement of 4-methylcyclohexanone oxime. This process involves the treatment of the oxime with an acid catalyst, such as sulfuric acid, to induce the rearrangement and form the lactam. The reaction is typically carried out at elevated temperatures and pressures to optimize yield and efficiency .
化学反応の分析
Types of Reactions: 4-Methylcaprolactam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically conducted in acidic or basic media.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are often carried out in anhydrous solvents to prevent side reactions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed:
Oxidation: The major products are often oxides or hydroxylated derivatives.
Reduction: The major products are typically amines or alcohols.
Substitution: The major products are substituted lactams with various functional groups attached to the ring.
科学的研究の応用
作用機序
The mechanism of action of 4-Methylcaprolactam involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes that catalyze the hydrolysis of lactams. This reaction results in the formation of the corresponding amino acid, which can then participate in various metabolic pathways .
In industrial applications, the reactivity of this compound is primarily due to the presence of the lactam ring. This ring can undergo various chemical transformations, such as polymerization and cross-linking, to form materials with specific properties .
類似化合物との比較
4-Methylcaprolactam is similar to other caprolactam derivatives, such as:
Caprolactam: The parent compound, which lacks the methyl group at the fourth carbon.
6-Methylcaprolactam: A derivative with a methyl group at the sixth carbon.
4-Ethylcaprolactam: A derivative with an ethyl group at the fourth carbon.
Uniqueness: this compound is unique due to the specific position of the methyl group, which can influence its reactivity and the properties of the polymers formed from it. This makes it a valuable compound for the synthesis of materials with tailored properties .
特性
IUPAC Name |
4-methylazepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXWXEJDQZBDNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNC(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957618 | |
| Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3623-05-0 | |
| Record name | 4-Methylcaprolactam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylcaprolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Hydroxymethyl)-1-({[(hydroxymethyl)carbamoyl]amino}methyl)urea](/img/structure/B3051740.png)

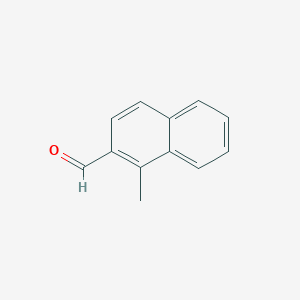
![2-({[2-(Trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B3051743.png)
